molecular formula C5H11NO2S B6602868 1lambda6,2-thiazepane-1,1-dione CAS No. 108214-54-6

1lambda6,2-thiazepane-1,1-dione

Cat. No.: B6602868
CAS No.: 108214-54-6
M. Wt: 149.21 g/mol
InChI Key: NFRGCMIFZVPLSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1lambda6,2-Thiazepane-1,1-dione is a heterocyclic compound with the molecular formula C5H11NO2S. It is characterized by a seven-membered ring containing sulfur and nitrogen atoms, with a dione functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1lambda6,2-Thiazepane-1,1-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a sulfur-containing reagent can lead to the formation of the thiazepane ring. The reaction conditions typically involve moderate temperatures and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1lambda6,2-Thiazepane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

1lambda6,2-Thiazepane-1,1-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1lambda6,2-thiazepane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

    1lambda6,2-Thiazepane-1,1-dioxide: Similar in structure but with an additional oxygen atom.

    1lambda6,2-Thiazepane-1,1-thione: Contains a sulfur atom in place of the dione group.

    1lambda6,2-Thiazepane-1,1-imine: Features an imine group instead of the dione group.

Uniqueness: 1lambda6,2-Thiazepane-1,1-dione is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

thiazepane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c7-9(8)5-3-1-2-4-6-9/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRGCMIFZVPLSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNS(=O)(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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